6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Description
6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a cyclopropyl substituent at position 6 and a methyl group at position 1. Structurally related compounds, such as those with pyrrolo or pyrazolo cores, are explored for liquid crystalline properties, biological activity, and synthetic versatility .
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c1-13-9-6-14(7-2-3-7)5-4-8(9)10(12-13)11(15)16/h7H,2-6H2,1H3,(H,15,16) |
InChI Key |
DVZVIHYCXWCFTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN(C2)C3CC3)C(=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable pyrazole derivative, followed by cyclization and subsequent carboxylation . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies . The compound’s structure allows it to interact with various pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and structurally analogous derivatives:
Positional Isomerism and Electronic Effects
- Pyrazolo[3,4-c] vs. [3,4-b] Cores : The [3,4-c] junction creates a distinct electronic environment compared to [3,4-b], affecting π-conjugation and dipole moments. This influences binding affinity in biological targets (e.g., enzymes) .
- Carboxylic Acid Position : Position 3 (target) vs. 4 () alters hydrogen-bonding capacity and pKa, impacting interactions with proteins or metal ions.
Biological Activity
6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS Number: 1342457-57-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique bicyclic structure composed of a pyrazole and pyridine moiety. The cyclopropyl group contributes to its distinct chemical properties, potentially influencing its biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antitumor properties. A study demonstrated that compounds similar to this compound showed promising results against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. Studies have shown moderate activity against several bacterial strains, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) suggests that modifications at the 3-carboxylic acid position can enhance efficacy against these pathogens .
Neuroprotective Effects
Pyrrolo[3,4-c]pyridine derivatives are reported to possess neuroprotective effects. In vitro studies have indicated that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may act as an inhibitor of various kinases involved in cell signaling pathways related to cancer progression.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis or function through interactions with essential enzymes.
- Neuroprotection : It may reduce oxidative stress and inflammation in neuronal cells by modulating signaling pathways.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of related compounds in vitro and in vivo. The results indicated that certain derivatives significantly reduced tumor size in mouse models while exhibiting minimal toxicity to normal cells. The most effective compounds were those with specific substituents on the pyrazole ring that enhanced binding affinity to target proteins involved in cell proliferation .
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial properties of various pyrrolo[3,4-c]pyridine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus. This highlights its potential as a lead compound for developing new antimicrobial agents .
Data Summary
| Property | Value/Description |
|---|---|
| CAS Number | 1342457-57-1 |
| Molecular Formula | C10H12N4O2 |
| Antitumor Activity | Significant inhibition of tumor growth |
| Antimicrobial Activity | MIC = 15 µg/mL against S. aureus |
| Neuroprotective Effects | Modulates neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
